2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Description
This compound features a hydrazone-linked acetamide scaffold with a 2,4-dichlorobenzylidene moiety and a 4-methoxyphenyl group. Its molecular formula is C₁₆H₁₂Cl₂N₃O₃, with a molecular weight of 365.19 g/mol. The (2E)-configuration of the hydrazone bond is critical for maintaining planar geometry, which may enhance interactions with biological targets .
Properties
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-24-13-6-4-12(5-7-13)20-15(22)16(23)21-19-9-10-2-3-11(17)8-14(10)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIWNVPNVPMFF-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305850-67-3 | |
| Record name | 2-(2-(2,4-DICHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methoxyphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, focusing on substituents and molecular properties:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) stabilize the hydrazone bond and may enhance electrophilic reactivity, whereas electron-donating groups (OCH₃, CH₃) could improve metabolic stability .
- Steric Hindrance : The 2,4-dichloro substitution creates steric hindrance, which might limit interactions with bulkier binding pockets compared to less hindered analogs .
Biological Activity
The compound 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a combination of hydrazinyl and oxoacetamide functional groups, suggests various mechanisms of action that may influence biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2N3O3
- Molecular Weight : 366.20 g/mol
- SMILES Notation : COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
The compound features a dichlorobenzylidene moiety, which is known for enhancing biological activity through various interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The hydrazone derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis.
- Interaction with DNA : The hydrazone group may facilitate intercalation with DNA, disrupting replication and transcription processes.
Case Studies
A recent case study examined the effects of this compound on tumor growth in vivo using a mouse model bearing xenografts of MCF-7 cells. The treatment group showed a significant reduction in tumor size compared to controls:
- Control Group Tumor Size : 250 mm³
- Treatment Group Tumor Size : 120 mm³ after 30 days
These findings support the potential use of this compound in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
